Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethyl chloroformate to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Ethyl 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(2-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H12FNO4 |
---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
ethyl 5-(2-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H12FNO4/c1-3-18-13(16)11-7-12(19-15-11)9-5-4-8(17-2)6-10(9)14/h4-7H,3H2,1-2H3 |
InChI Key |
OOBWOJJTALDCRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.